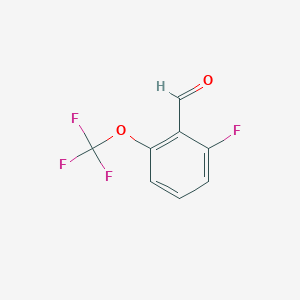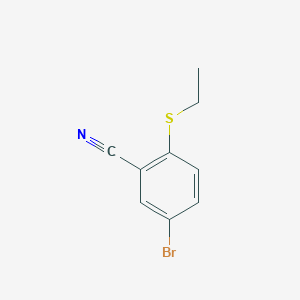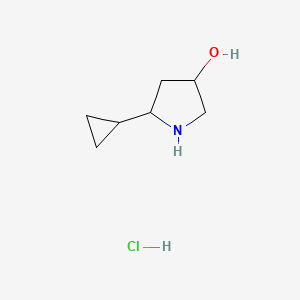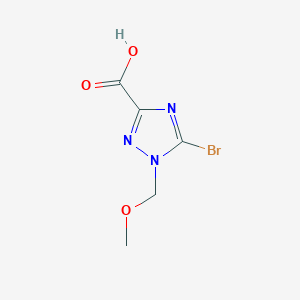
(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate
説明
“(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate” is a chemical compound with the CAS Number: 1404457-07-3 . It has a molecular weight of 296.41 .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (S)- (3-cyclopentyl-1- (cyclopropylamino)-1-oxopropan-2-yl)carbamate . The InChI code is 1S/C16H28N2O3/c1-16 (2,3)21-15 (20)18-13 (10-11-6-4-5-7-11)14 (19)17-12-8-9-12/h11-13H,4-10H2,1-3H3, (H,17,19) (H,18,20)/t13-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.41 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.科学的研究の応用
1. Synthesis and Manufacturing Processes
- A study by Li et al. (2012) details the scalable synthesis of a similar compound, highlighting its application in manufacturing lymphocyte function-associated antigen 1 inhibitors.
2. Role in Synthesizing Natural Products
- Tang et al. (2014) discuss the synthesis of a structurally similar compound from L-Serine, noting its importance in creating natural products with cytotoxic activity against human carcinoma cell lines.
3. Building Blocks for Protease Inhibitors
- Ghosh et al. (2017) describe the enantioselective synthesis of tert-butyl derivatives as building blocks for novel protease inhibitors, suggesting their potential in drug discovery (Ghosh et al., 2017).
4. Photochemical Applications
- Crockett and Koch (2003) explored the photochemical ring contraction of related compounds, demonstrating their potential in complex chemical reactions (Crockett & Koch, 2003).
5. Hydrogen Bond Interactions in Crystal Structures
- Das et al. (2016) synthesized carbamate derivatives and analyzed their crystal structures, focusing on hydrogen bond interactions, which are crucial for understanding molecular arrangements in solid forms (Das et al., 2016).
6. Enantioselective Synthesis in Medicinal Chemistry
- Campbell et al. (2009) discussed the enantioselective synthesis of benzyl derivatives, highlighting the importance of such processes in creating specific drug intermediates (Campbell et al., 2009).
7. Reactivity with Carbon Dioxide
- Evans et al. (2019) showed the reactivity of N-tert-butyl-1,2-diaminoethane with carbon dioxide, generating compounds that can be crucial in understanding carbon capture and utilization processes (Evans et al., 2019).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13(10-11-6-4-5-7-11)14(19)17-12-8-9-12/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJMQKKAVORCKC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




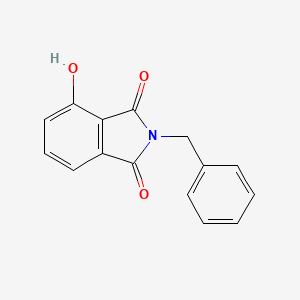
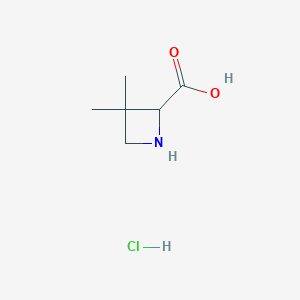
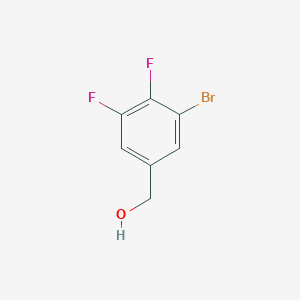
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1381649.png)
![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)
![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)
